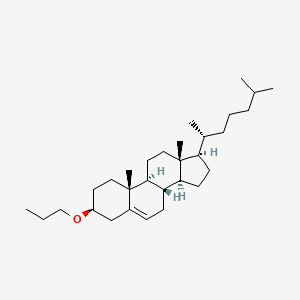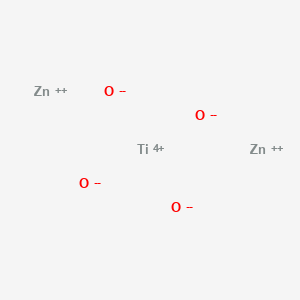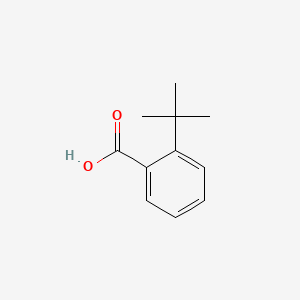
mercaptoundecahydrododecaborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Mercaptoundecahydrododecaborate can be synthesized through various methods. One common approach involves the reaction of sodium borohydride with boron trifluoride etherate, followed by the addition of a thiol compound. The reaction typically occurs under controlled conditions, including specific temperatures and solvents to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the compound meets the required standards for medical and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Mercaptoundecahydrododecaborate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields .
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, including temperature, pH, and solvent choice, play a crucial role in determining the reaction’s outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions can produce various boron-hydride compounds .
Scientific Research Applications
Mercaptoundecahydrododecaborate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of mercaptoundecahydrododecaborate in BNCT involves the selective accumulation of boron atoms in tumor cells. Upon exposure to neutron radiation, the boron atoms undergo a nuclear reaction, producing high-energy particles that destroy the tumor cells while sparing surrounding healthy tissue . This selective targeting is achieved through the compound’s ability to bind to specific cellular components and pathways .
Comparison with Similar Compounds
Similar Compounds
Sodium mercaptoundecahydrododecaborate: Similar in structure but differs in its sodium salt form.
Boronophenylalanine: Another boron-containing compound used in BNCT, but with different chemical properties and biological interactions.
Uniqueness
This compound stands out due to its high boron content and ability to form stable complexes with biological molecules. This makes it particularly effective for BNCT and other applications requiring precise targeting and stability .
Properties
CAS No. |
12294-22-3 |
|---|---|
Molecular Formula |
B12H12S |
Molecular Weight |
173.87 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









